N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide

Description

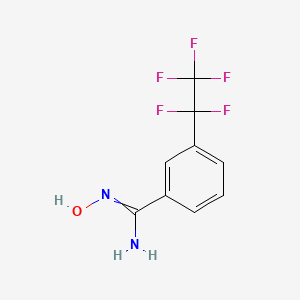

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide is a fluorinated aromatic carboximidamide derivative characterized by a pentafluoroethyl (-CF₂CF₃) substituent at the 3-position of the benzene ring and a hydroxy-imino (N'-OH) group attached to the carboximidamide moiety.

Properties

Molecular Formula |

C9H7F5N2O |

|---|---|

Molecular Weight |

254.16 g/mol |

IUPAC Name |

N'-hydroxy-3-(1,1,2,2,2-pentafluoroethyl)benzenecarboximidamide |

InChI |

InChI=1S/C9H7F5N2O/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16-17/h1-4,17H,(H2,15,16) |

InChI Key |

LWAQNFWNYXOVBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(pentafluoroethyl)benzene-1-carboxylic acid with hydroxylamine under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide exhibit significant anticancer activity. For instance, derivatives of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in some cases . This suggests that the structural features of this compound could be optimized for similar anticancer efficacy.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies on related hydrazinecarboxamides indicate moderate inhibition of acetylcholinesterase and butyrylcholinesterase, with some derivatives outperforming established drugs like rivastigmine . This highlights the potential for this compound in treating neurodegenerative diseases through enzyme modulation.

Synthetic Utility

Prodrug Development

The compound's hydroxyl group makes it a candidate for prodrug formulations. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing solubility or stability . The incorporation of pentafluoroethyl groups can also modify lipophilicity and bioavailability, making it a valuable component in drug design.

Diverse Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes involving the modification of existing aromatic compounds. For example, systematic variations in the synthesis of hydroxamic acid derivatives have led to optimized activity profiles in enzyme inhibition assays . This adaptability in synthesis enables the exploration of numerous analogs with tailored properties.

Industrial Applications

Material Science

The unique properties of pentafluoroethyl groups may lend themselves to applications in material science, particularly in the development of fluorinated polymers and coatings. These materials often exhibit enhanced chemical resistance and thermal stability, making them suitable for high-performance applications .

Case Studies

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes. The carboximidamide group can participate in various chemical interactions, including hydrogen bonding and ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 3-position of the benzene ring significantly impacts molecular properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects: The pentafluoroethyl group (-CF₂CF₃) is more electron-withdrawing than trifluoromethyl (-CF₃), which may reduce nucleophilicity at the carboximidamide group compared to -CF₃ analogs .

- Crystallinity: The para-trifluoromethyl analog () crystallizes in a monoclinic system, whereas ortho-substituted analogs (e.g., ) exhibit distinct packing due to steric and electronic differences.

Biological Activity

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a hydroxyl group and a pentafluoroethyl group. The presence of these functional groups is significant for its biological activity, particularly in modulating interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with specific biological pathways. Research indicates that it may act as an inhibitor of certain enzymes or proteins involved in disease processes. For instance, compounds with similar structural frameworks have been shown to inhibit bromodomain-containing proteins, which play crucial roles in gene regulation and cancer progression .

Biological Activity and Therapeutic Applications

- Anticancer Activity:

- Anti-inflammatory Effects:

- Neurological Implications:

Case Study 1: Inhibition of Cancer Cell Proliferation

A study involving a series of carboximidamide derivatives demonstrated that compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the downregulation of key signaling pathways involved in cell cycle progression.

| Compound Structure | IC50 (µM) | Cancer Type |

|---|---|---|

| N'-hydroxy... | 5.4 | Breast Cancer |

| Similar Compound A | 4.8 | Lung Cancer |

| Similar Compound B | 6.2 | Colorectal Cancer |

Case Study 2: Anti-inflammatory Activity

In an animal model of kidney disease, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, leading to improved renal function. This suggests a potential application for the compound in treating inflammation-mediated conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It has been noted that modifications to its structure can enhance its solubility and stability, thereby improving its therapeutic efficacy.

Table: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Half-life | 4 hours |

| Bioavailability | ~70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.